molecular formula C20H18FN3O5S B2698467 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-37-2

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2698467
CAS No.: 897612-37-2
M. Wt: 431.44
InChI Key: GJEUMMRRBMXPJG-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic small molecule featuring a benzamide core linked to a 3-fluorophenyl-substituted thiazole moiety. This specific molecular architecture, which incorporates a thiazole ring, is of significant interest in medicinal chemistry. Thiazole and benzothiazole derivatives are frequently investigated for their diverse biological activities and have been explored as inhibitors for various enzymatic targets . For instance, certain benzothiazole analogs have shown potent inhibitory activity against enzymes like NQO2, which is implicated in cancer and neurodegenerative diseases . Similarly, compounds with complex heterocyclic systems are often studied for their potential as cancer cell growth inhibitors . The presence of the nitro and dimethoxy functional groups on the benzamide ring may influence the compound's electronic properties and binding affinity, making it a valuable chemical entity for probing biological mechanisms. Researchers may find this compound useful as a building block in organic synthesis, a potential pharmacophore in drug discovery programs, or as a standard in analytical testing. The exact mechanism of action and primary research applications for this specific compound require further experimental characterization. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-7-6-14-11-30-20(23-14)12-4-3-5-13(21)8-12/h3-5,8-11H,6-7H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEUMMRRBMXPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.

    Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine to form the intermediate N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)amine.

    Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the intermediate with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the thiazole ring and the nitrobenzamide moiety suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal research, this compound could be explored for its potential therapeutic effects

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogues

Thiazole derivatives are prevalent in pharmacological research due to their bioisosteric properties. Key comparisons include:

Compound Name / ID Key Structural Features Functional Group Variations Potential Implications Reference
Target Compound Thiazole, 3-fluorophenyl, nitrobenzamide, 4,5-dimethoxy Nitro, methoxy, ethyl linker Enhanced π-π stacking; moderate polarity
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (83) Thiazole, difluorocyclohexyl, trimethoxyphenyl, carbothioamide Carbothioamide, bulky cyclohexyl group Increased lipophilicity; steric effects
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) Thiazole, 3-fluorophenyl, ureido, piperazine Ureido, ethyl acetate linker Improved solubility; hydrogen bonding
  • Key Observations: The target compound’s nitrobenzamide group contrasts with carbothioamide in compound 83 and ureido in 10a , which may alter electron distribution and binding affinity. The absence of a piperazine moiety (as in 10a) suggests lower conformational flexibility compared to urea-linked thiazoles .

Fluorophenyl-Containing Heterocycles

Fluorine substitution is a common strategy to modulate bioavailability. Notable examples:

Compound Class / ID Core Structure Fluorine Position Additional Features Reference
Target Compound Thiazole 3-fluorophenyl Nitro, methoxy
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (7–9) Triazole 2,4-difluorophenyl Sulfonyl, tautomeric thione
N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,–8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide (NFOT) Spiro triazaspiro 3-fluorophenyl Spirocyclic system, naphthalene
  • Unlike spirocyclic systems (e.g., NFOT ), the target’s linear ethyl linker may limit membrane permeability but improve synthetic accessibility.

Nitrobenzamide Derivatives

Nitro groups influence redox activity and binding interactions:

Compound Name / ID Nitro Position Adjacent Groups Biological Context (if available) Reference
Target Compound 2-nitro 4,5-dimethoxy Not specified in evidence
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (4–6) None Sulfonyl, carbothioamide Triazole precursors
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) None Trifluoromethyl, pyridine Herbicide (pesticide use)
  • Key Observations: The 2-nitro group in the target compound may confer electrophilic reactivity, unlike non-nitro analogues (e.g., diflufenican ). 4,5-dimethoxy groups adjacent to the nitro moiety could stabilize resonance structures, altering metabolic stability compared to sulfonyl/carbothioamide derivatives .

Biological Activity

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a fluorophenyl group, alongside a benzamide core with methoxy and nitro groups. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring followed by functionalization with the fluorophenyl group and introduction of the methoxy and nitro substituents through various chemical reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain thiazole derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For example, related thiazole derivatives have been evaluated for their antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Compounds in this class were found to exhibit moderate to high inhibition rates, with IC50 values indicating effective doses for cell line inhibition .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The thiazole and fluorophenyl groups may interact with enzymes or receptors involved in cellular signaling pathways, potentially leading to the inhibition of enzyme activities or modulation of signaling cascades.

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialMIC = 50 μg/mL
AnticancerIC50 values range from 6.46 to 6.56 μM
MechanismInteraction with enzymes/receptors

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested against various pathogens. The results indicated that certain compounds exhibited broad-spectrum antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains .
  • Anticancer Evaluation : In vitro studies conducted on different human cancer cell lines revealed that selected thiazole derivatives significantly inhibited cell proliferation. The most potent compounds were further analyzed for their mechanism of action, revealing apoptosis induction as a key pathway .

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